Foreword: The Imperative of Unambiguous Structural Verification
Foreword: The Imperative of Unambiguous Structural Verification
An In-Depth Technical Guide to the Structural Elucidation of 6-Chloro-5-methoxypyridin-3-amine
In the landscape of drug development and agrochemical synthesis, substituted pyridines are foundational building blocks. Their utility is dictated by the precise arrangement of functional groups on the pyridine scaffold, where even a minor positional shift of a substituent can drastically alter biological activity, toxicity, and pharmacokinetic properties. The compound 6-Chloro-5-methoxypyridin-3-amine (CAS No: 75711-01-2) is one such building block, presenting a specific substitution pattern that necessitates rigorous and unequivocal structural confirmation.
This guide eschews a simplistic checklist approach. Instead, it presents a holistic and logical workflow, mirroring the investigative process undertaken in an advanced analytical laboratory. We will demonstrate how a confluence of orthogonal analytical techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—creates a self-validating system. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the authoritative confirmation required for progression in a research and development pipeline.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
The initial phase of elucidation focuses on establishing the fundamental properties of the molecule: its mass, elemental composition, and the constituent functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
As a first principle, we must verify the molecular weight and elemental formula (C₆H₇ClN₂O). Electron Ionization Mass Spectrometry (EI-MS) is the ideal initial technique due to its ability to generate a clear molecular ion and characteristic fragmentation patterns.
The most telling feature for a chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[1] This results in a distinctive "M+2" peak in the mass spectrum, which is a powerful diagnostic tool.
Table 1: Expected Mass Spectrometry Data for C₆H₇ClN₂O
| Ion | Description | Expected m/z | Relative Intensity |
| [M]⁺ | Molecular ion with ³⁵Cl isotope | 158.02 | ~100% |
| [M+2]⁺ | Molecular ion with ³⁷Cl isotope | 160.02 | ~33% |
| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group | 143.00 | Variable |
| [M-Cl]⁺ | Loss of a chlorine radical | 123.05 | Variable |
Note: m/z values are calculated for the most abundant isotopes. Fragmentation intensities are variable and depend on ionization energy.
The observation of the molecular ion peak cluster at m/z 158 and 160 in the predicted ~3:1 ratio provides immediate and trustworthy evidence for a monochlorinated compound with the correct molecular weight.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol, ~1 µg/mL) is introduced via direct infusion into the ion source.
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Ionization: Standard Electron Ionization (EI) is employed with an electron energy of 70 eV. The ion source temperature is maintained at 200-250°C.
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Mass Analysis: The mass analyzer is scanned over a relevant mass-to-charge range (e.g., m/z 40-250) to detect the molecular ion and significant fragments.
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Data Analysis: The resulting spectrum is analyzed for the molecular ion peak and the characteristic isotopic pattern of chlorine.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups hypothesized from the proposed structure. For 6-Chloro-5-methoxypyridin-3-amine, we anticipate characteristic vibrations for the primary amine (N-H), the aromatic ring (C=C, C=N, C-H), the ether linkage (C-O), and the carbon-chlorine bond (C-Cl).
Table 2: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Sharp (Doublet) | N-H asymmetric & symmetric stretching (primary amine)[3][4] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretching (methoxy -CH₃) |
| 1620 - 1580 | Strong | N-H bending (scissoring)[4] |
| 1580, 1470 | Strong | C=C and C=N aromatic ring stretching[5] |
| 1250 - 1200 | Strong | Aryl-O asymmetric stretching (ether) |
| 1050 - 1000 | Medium | Aryl-O symmetric stretching (ether) |
| 850 - 750 | Strong | C-Cl stretching |
The presence of a distinct doublet in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine, while the strong aryl-ether bands confirm the methoxy substituent.[4][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).
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Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory is used.
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Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] A background spectrum is recorded and automatically subtracted.
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Signal Averaging: To improve the signal-to-noise ratio, 16-32 scans are co-added.[2]
Part 2: Definitive Structural Elucidation with NMR Spectroscopy
While MS and FTIR confirm the pieces are present, NMR spectroscopy assembles them. A multi-dimensional NMR approach is essential to unambiguously determine the substitution pattern on the pyridine ring.
Experimental Protocol: General NMR Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more clearly observable.
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Concentration: Approximately 5-10 mg of the sample is dissolved in 0.5-0.6 mL of the deuterated solvent.[7]
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Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR: Proton Environment Mapping
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
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Pyridine Ring Protons (H-2, H-4): The structure contains two protons on the aromatic ring. Due to the influence of the substituents, they will appear as distinct signals in the aromatic region (typically δ 6.5-8.5). The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups will shield these protons (shift them upfield), while the electron-withdrawing chloro (-Cl) group and the ring nitrogen will deshield them (shift them downfield). They are meta to each other, so they will appear as two doublets with a small meta-coupling constant (⁴JHH ≈ 2-3 Hz).
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Amine Protons (-NH₂): Will appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent. In DMSO-d₆, it is more likely to be a well-defined resonance.
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Methoxy Protons (-OCH₃): Will appear as a sharp singlet, typically in the δ 3.8-4.0 ppm region, integrating to three protons.
Table 3: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.6 - 7.8 | d | 1H | ~2.5 Hz | H-2 |
| ~6.9 - 7.1 | d | 1H | ~2.5 Hz | H-4 |
| ~5.5 - 6.0 | br s | 2H | - | -NH₂ |
| ~3.8 - 3.9 | s | 3H | - | -OCH₃ |
¹³C NMR: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms. For the proposed structure, all six carbons of the pyridine ring are chemically non-equivalent and should produce six distinct signals.
Table 4: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Predicted δ (ppm) | Assignment | Rationale |
| ~145-150 | C-5 | Carbon attached to the electron-donating -OCH₃ group, shifted downfield. |
| ~140-145 | C-6 | Carbon attached to the electronegative -Cl group, deshielded. |
| ~135-140 | C-3 | Carbon attached to the electron-donating -NH₂ group. |
| ~125-130 | C-2 | Aromatic CH, deshielded by the adjacent ring nitrogen. |
| ~110-115 | C-4 | Aromatic CH, shielded by ortho/para donating groups. |
| ~55-60 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are the cornerstone of definitive structure elucidation. They reveal correlations between nuclei that are essential for confirming the precise connectivity of the atoms.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon to which it is attached. It is a powerful tool for unambiguously assigning the ¹H signals to their corresponding ¹³C signals. We expect to see correlations for:
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H-2 ↔ C-2
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H-4 ↔ C-4
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-OCH₃ protons ↔ -OCH₃ carbon
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-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. These long-range correlations act as bridges, connecting the different fragments of the molecule.
Key Expected HMBC Correlations:
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Methoxy Group Placement: The protons of the -OCH₃ group (at ~δ 3.8) should show a strong correlation to C-5 (at ~δ 145-150). This is a 3-bond correlation (H-C-O-C) and is definitive proof that the methoxy group is attached to C-5.
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Ring Proton Connectivity:
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The H-2 proton should show correlations to C-4 , C-6 , and C-3 .
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The H-4 proton should show correlations to C-2 , C-5 , and C-6 .
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Amine Group Placement: The amine protons, if sharp enough, may show correlations to C-2 and C-4 .
This web of interlocking correlations, visualized below, leaves no ambiguity about the placement of each substituent.
Part 3: Visualization & Synthesis of Evidence
Logical Workflow for Structure Elucidation
The entire process can be visualized as a logical, sequential workflow where each step builds upon the last, culminating in a single, validated structure.
Caption: A logical workflow for structure elucidation.
Key HMBC Correlations for Structural Confirmation
The diagram below illustrates the critical long-range correlations that piece together the molecular structure.
Caption: Key 2- and 3-bond HMBC correlations.
Conclusion: A Self-Validating System
The structural elucidation of 6-Chloro-5-methoxypyridin-3-amine serves as a paradigm for modern analytical chemistry. The process is a self-validating loop:
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MS proposes a monochlorinated formula of C₆H₇ClN₂O.
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FTIR confirms the presence of the required -NH₂, -OCH₃, and aromatic C-Cl functionalities.
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NMR provides the definitive proof of concept:
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¹H and ¹³C NMR confirm the correct number and type of proton and carbon environments.
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HSQC links these protons and carbons directly.
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HMBC provides the unequivocal evidence of the substitution pattern, specifically the ³J(H,C) correlation from the methoxy protons to C-5, which locks the structure in place.
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Each piece of data corroborates the others, converging on a single, unambiguous structural assignment. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing researchers and drug development professionals with absolute confidence in the identity and quality of their chemical matter.
References
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy: An Introduction to Laboratory Practices in Organic Chemistry. [Link]
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Kutal, C. (n.d.). IR: Amines. University of Georgia. [Link]
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TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy Table. [Link]
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Wikipedia. (n.d.). Amine. [Link]
